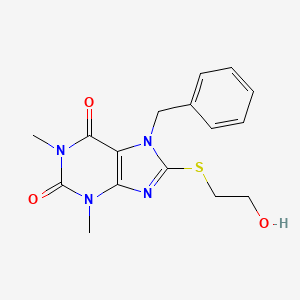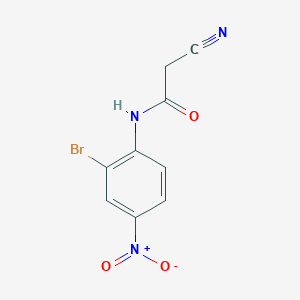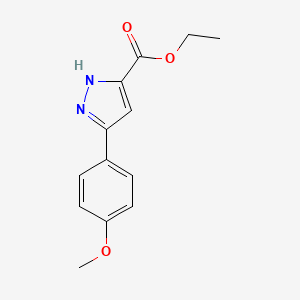
Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Descripción general
Descripción
Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, or E3MPC, is a synthetic compound used in various scientific research applications. It is a white crystalline solid with a melting point of approximately 155°C and a molecular weight of 246.3 g/mol. E3MPC is a versatile compound that can be used in a variety of experiments, including biochemical and physiological studies, as well as in drug development.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Process : Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is synthesized through processes such as Claisen condensation and Knorr cyclization, starting with 1-(4-methoxyphenyl)ethanone and diethyl oxalate. This compound is further used to create pyrazole hydrazones and carbohydrazide derivatives (Huang Jie-han, 2008).
Auxin Activities and Antiblastic Properties : Research involving this compound has explored its use in synthesizing new compounds with auxin activities. However, these activities were found to be not high, and some derivatives showed antiblastic properties against wheat germ (A. Yue et al., 2010).
Structural Analysis and Properties
Regioselective Synthesis : Studies have focused on the regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, providing insight into the structural assignments and synthetic methods for such compounds (W. Ashton & G. Doss, 1993).
Antioxidant Activity : The antioxidant activity of this compound derivatives has been investigated, with findings indicating that the length of the alcohol chain in the compound can influence its antioxidant potential (Taís B. Goulart et al., 2020).
Applications in Medicinal Chemistry
Antifungal Activity Study : There's research on synthesizing derivatives of this compound for potential antifungal activity, exploring the compounds' interaction with biological targets such as 14-α-demethylase lanosterol (S. Fedotov et al., 2022).
Cancer Cell Growth Inhibition : Novel derivatives of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate have been evaluated for their ability to inhibit lung cancer cell growth, indicating potential applications in cancer treatment (Liang-Wen Zheng et al., 2010).
Other Relevant Studies
- Corrosion Protection : Research into this compound derivatives has also extended to their application in corrosion protection, demonstrating effectiveness in inhibiting mild steel corrosion in acidic environments (P. Paul et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes
Mode of Action
It is likely that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Result of Action
Related compounds have been shown to have promising neuroprotective and anti-inflammatory properties
Action Environment
It is known that environmental factors can influence the action of similar compounds
Propiedades
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGZPPOLTPVBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661490 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
229015-76-3 | |
| Record name | ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


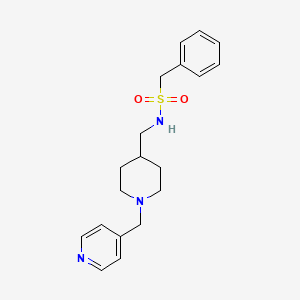
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2404635.png)
![1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2404636.png)

![(2-phenylthiazol-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2404639.png)
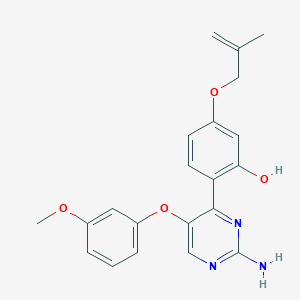

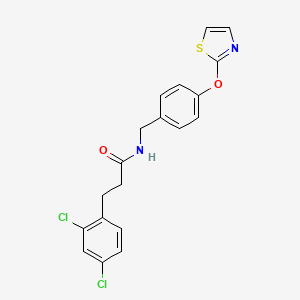
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2404645.png)
![6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2404647.png)
![5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2404649.png)
